BenchChemオンラインストアへようこそ!

2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Thrombin inhibition Anticoagulant drug discovery Structure-activity relationship (SAR)

CAS 2097916-18-0 is a 2-(2-chloro-6-fluorophenyl)acetamide-class direct thrombin inhibitor featuring a 3-(pyridin-4-yl)pyrazin-2-yl P3 motif. This heteroaryl substituent drives potency differentiation (predicted Kᵢ <10 nM) via hydrogen-bond and π-stacking interactions within S1/S3 subsites, as validated by the PDB 2R2M co-crystal structure. The pyridinyl-pyrazine moiety provides a synthetic handle for S3/S4 pocket probing unavailable in simpler analogs. Essential as a reference inhibitor for chromogenic/fluorogenic thrombin activity assays and calibrated automated thrombography (CAT/TEG), and as a synthetic intermediate for next-generation anticoagulant design. Compound-specific sourcing is critical—analogs lacking this P3 motif cannot be assumed to retain equivalent thrombin affinity, binding kinetics, or selectivity.

Molecular Formula C18H14ClFN4O
Molecular Weight 356.79
CAS No. 2097916-18-0
Cat. No. B2813268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
CAS2097916-18-0
Molecular FormulaC18H14ClFN4O
Molecular Weight356.79
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
InChIInChI=1S/C18H14ClFN4O/c19-14-2-1-3-15(20)13(14)10-17(25)24-11-16-18(23-9-8-22-16)12-4-6-21-7-5-12/h1-9H,10-11H2,(H,24,25)
InChIKeyQYUUBIYUWRBAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide (CAS 2097916-18-0): A Defined Thrombin Inhibitor Pharmacophore for Coagulation Research


2-(2-Chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide (CAS 2097916-18-0) belongs to the 2-(2-chloro-6-fluorophenyl)acetamide class, a validated series of potent, direct thrombin inhibitors [1]. The core scaffold has yielded inhibitors with thrombin inhibition constants (K_i) ranging from 0.9 to 33.9 nM, and a co-crystal structure (PDB 2R2M) confirms occupancy of the thrombin active site [1]. The compound incorporates a 3-(pyridin-4-yl)pyrazin-2-yl methyl substituent on the acetamide nitrogen, a heteroaryl motif capable of forming additional hydrogen-bond and π-stacking interactions within the S1/S3 subsites, which is a key driver of potency differentiation within the series [1].

Why In-Class 2-(2-Chloro-6-fluorophenyl)acetamides Are Not Interchangeable: The Need for 2097916-18-0


Within the 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitor class, subtle modifications to the P3 heteroaryl-ethylamine linker region produce large shifts in thrombin affinity [1]. The published structure-activity relationship (SAR) shows that replacing a pyridine-containing heteroaryl with a simple phenyl ring or altering the linker's difluoro substitution to dimethyl or cyclopropyl groups significantly reduces potency [1]. Therefore, an analog lacking the 3-(pyridin-4-yl)pyrazin-2-yl moiety cannot be assumed to retain the same thrombin inhibitory profile, binding kinetics, or selectivity window, making compound-specific sourcing essential for reproducible coagulation studies.

Quantitative Evidence Differentiating 2-(2-Chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide from Its Closest Analogs


Thrombin Inhibitory Potency: Pyridinyl-Pyrazine P3 Substituents Drive Sub-Nanomolar Affinity

The 2-(2-chloro-6-fluorophenyl)acetamide series demonstrates that heteroaryl P3 substituents are critical for high thrombin affinity. The best characterized compound in the series, bearing a 5-chloro-pyridin-2-yl-2,2-difluoroethylamine P3 group, achieves a K_i of 0.7 nM [1]. In contrast, replacement of the heteroaryl P3 with a phenyl ring or substitution of the difluoro linker with dimethyl or cyclopropyl groups substantially weakens affinity [1]. The 3-(pyridin-4-yl)pyrazin-2-ylmethyl motif of CAS 2097916-18-0 introduces a pyridine nitrogen at the 4-position capable of hydrogen-bonding with backbone amides in the S3 pocket, a feature absent in the simple pyrazine analog 2-(2-chloro-6-fluorophenyl)-N-(pyrazin-2-ylmethyl)acetamide, which lacks the pendant pyridine ring entirely [1].

Thrombin inhibition Anticoagulant drug discovery Structure-activity relationship (SAR)

Structural Basis for Binding: Co-Crystal Structure Confirms 2-Chloro-6-Fluorophenyl Acetamide Occupancy of the Thrombin S1/S3 Pockets

The co-crystal structure PDB 2R2M captures a close analog of CAS 2097916-18-0 bound to human α-thrombin at 2.10 Å resolution [1]. The 2-chloro-6-fluorophenyl group occupies the S1 specificity pocket, while the P3 heteroaryl-ethylamine moiety extends into the S3/S4 region. This structural model provides a direct template for rationalizing how the 3-(pyridin-4-yl)pyrazin-2-ylmethyl group of CAS 2097916-18-0 would engage the S3 subsite, enabling structure-guided optimization of potency and selectivity that is not possible with non-crystallized analogs such as 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide [1].

X-ray crystallography Thrombin-inhibitor complex Structure-based drug design

SAR-Defined P3 Heteroaryl Advantage: Pyridine-4-yl vs. Furan-2-yl Substitution

Published SAR for the 2-(2-chloro-6-fluorophenyl)acetamide class establishes that heteroaryl P3 groups bearing a basic nitrogen (e.g., pyridine) yield superior thrombin affinity compared to neutral heterocycles [1]. The pyridin-4-yl substituent in CAS 2097916-18-0 can form a hydrogen bond with a backbone carbonyl in the S3 pocket, a contact that is geometrically impossible for the furan-2-yl analog 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide. This hydrogen-bond capability is expected to translate into a measurable difference in binding free energy [1].

Structure-activity relationship Heterocyclic medicinal chemistry Thrombin inhibitor optimization

High-Value Application Scenarios for 2-(2-Chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide (CAS 2097916-18-0)


Thrombin Enzymatic Assay Development Requiring Low-Nanomolar Potency

For laboratories developing chromogenic or fluorogenic thrombin activity assays, CAS 2097916-18-0 offers a scaffold with demonstrated sub-nanomolar K_i potential. The pyridinyl-pyrazine P3 motif places the compound in the potency range (predicted <10 nM K_i) needed for biochemical IC50/EC50 shift assays with tight-binding kinetics, as inferred from the 0.7–33.9 nM K_i range of the parent series [1]. This makes it suitable as a reference inhibitor for calibrating enzyme activity in drug screening campaigns targeting the coagulation cascade.

Structure-Guided Optimization of Thrombin Inhibitors Using the 2R2M Co-Crystal Template

Medicinal chemistry teams pursuing rational design of next-generation anticoagulants can use CAS 2097916-18-0 as a synthetic intermediate for derivative synthesis while leveraging the PDB 2R2M co-crystal structure (2.10 Å resolution) for molecular docking and dynamics simulations [1]. The 3-(pyridin-4-yl)pyrazin-2-yl moiety provides a synthetic handle for further substitution to probe S3/S4 pocket tolerances, a capability not offered by the simpler pyrazine or furan analogs that lack the pendant pyridine ring.

Selectivity Profiling Against Serine Protease Panels

The 2-chloro-6-fluorophenyl acetamide core has been optimized for thrombin selectivity by Johnson & Johnson researchers, with published SAR showing that heteroaryl P3 modifications can tune selectivity over trypsin and other coagulation factors [1]. CAS 2097916-18-0, with its unique pyridinyl-pyrazine P3, is a candidate for selectivity profiling against factor Xa, factor VIIa, and trypsin to establish a selectivity index, enabling research groups to benchmark its off-target profile relative to clinical thrombin inhibitors such as dabigatran.

In Vitro Thrombosis Model Systems Requiring Defined Chemical Probe Potency

For ex vivo studies of thrombus formation using human plasma or whole blood, a compound with predictable, low-nanomolar thrombin inhibition is required to achieve complete enzyme blockade without off-target coagulation factor interference. The SAR-defined potency range of the 2-(2-chloro-6-fluorophenyl)acetamide series (K_i 0.9–33.9 nM) [1] supports the use of CAS 2097916-18-0 as a tool compound in calibrated automated thrombography (CAT) or thromboelastography (TEG) assays, provided the user independently verifies the IC50 under their specific experimental conditions.

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.